Cas no 1209155-95-2 (6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile)
6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-methyl-2-(pyrrolidin-1-yl)nicotinonitrile
- 6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile
- 3-Pyridinecarbonitrile, 6-methyl-2-(1-pyrrolidinyl)-
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- Inchi: 1S/C11H13N3/c1-9-4-5-10(8-12)11(13-9)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3
- InChI Key: GABFCISJCPSYJX-UHFFFAOYSA-N
- SMILES: C1(N2CCCC2)=NC(C)=CC=C1C#N
6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM412042-250mg |
6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile |
1209155-95-2 | 95%+ | 250mg |
$140 | 2023-01-02 | |
| Chemenu | CM412042-500mg |
6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile |
1209155-95-2 | 95%+ | 500mg |
$232 | 2023-01-02 | |
| Chemenu | CM412042-1g |
6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile |
1209155-95-2 | 95%+ | 1g |
$340 | 2023-01-02 | |
| TRC | M323778-5mg |
6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile |
1209155-95-2 | 5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M323778-10mg |
6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile |
1209155-95-2 | 10mg |
$ 65.00 | 2022-06-02 | ||
| TRC | M323778-50mg |
6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile |
1209155-95-2 | 50mg |
$ 95.00 | 2022-06-02 | ||
| Enamine | EN300-55057-0.05g |
6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile |
1209155-95-2 | 95.0% | 0.05g |
$93.0 | 2025-02-20 | |
| Enamine | EN300-55057-0.1g |
6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile |
1209155-95-2 | 95.0% | 0.1g |
$139.0 | 2025-02-20 | |
| Enamine | EN300-55057-0.25g |
6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile |
1209155-95-2 | 95.0% | 0.25g |
$198.0 | 2025-02-20 | |
| Enamine | EN300-55057-0.5g |
6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile |
1209155-95-2 | 95.0% | 0.5g |
$312.0 | 2025-02-20 |
6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile
6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile: A Comprehensive Overview
6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile, also known by its CAS registry number CAS No. 1209155-95-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse biological activities and applications in drug discovery. The structure of this molecule features a pyridine ring substituted with a methyl group at position 6, a pyrrolidine moiety at position 2, and a cyano group at position 3. These substituents contribute to its unique chemical properties and potential bioactivity.
The synthesis of 6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions, including nucleophilic substitutions, eliminations, and cyclizations. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate key transformations, such as the formation of the pyrrolidine ring or the introduction of the cyano group. These studies highlight the importance of optimizing synthetic pathways to meet the demands of modern drug development.
In terms of biological activity, 6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile has shown promise in various assays targeting enzymes and receptors associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For example, recent studies have demonstrated its potential as an inhibitor of histone deacetylases (HDACs), which are enzymes implicated in gene regulation and cancer progression. Additionally, this compound has been investigated for its ability to modulate ion channels, such as voltage-gated sodium channels, which are relevant to pain management.
The structural versatility of 6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile makes it a valuable scaffold for further chemical modifications. By altering the substituents on the pyridine ring or modifying the pyrrolidine moiety, researchers can explore a wide range of analogs with enhanced bioactivity or improved pharmacokinetic properties. This approach has been successfully employed in recent drug discovery campaigns targeting specific therapeutic areas.
From an analytical standpoint, the characterization of CAS No. 1209155-95-2 relies on advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the compound's molecular structure and stereochemistry, which are critical for understanding its interactions with biological targets.
In conclusion, 6-methyl-2-(pyrrolidin-1-y)l)pyridine-3-carbonitrile, or CAS No. 1209155-95-2, represents a compelling candidate for further exploration in both academic research and industrial drug development.
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